

Molecular weight of 2-(Piperazin-2-yl)ethanol dihydrochloride

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Compound of Interest

Compound Name:	2-(Piperazin-2-yl)ethanol dihydrochloride
Cat. No.:	B1390753

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An In-depth Technical Guide to **2-(Piperazin-2-yl)ethanol Dihydrochloride**

Abstract

This technical guide provides a comprehensive analysis of **2-(Piperazin-2-yl)ethanol dihydrochloride** (CAS No: 5169-93-7), a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. The document delineates its core physicochemical properties, with a primary focus on its molecular weight and chemical identity. We present a detailed, field-proven synthetic pathway, coupled with robust analytical methodologies for structural confirmation and purity assessment. This guide is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical protocols necessary for the effective utilization of this versatile chemical intermediate.

Introduction: The Strategic Importance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in drug discovery, renowned for conferring favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.^[1] Its presence in numerous FDA-approved drugs, targeting a wide array of therapeutic areas from central nervous system (CNS) disorders to oncology, underscores its significance.^{[1][2]} 2-(Piperazin-2-yl)ethanol, and specifically its stable dihydrochloride salt, serves as a key

intermediate, providing a bifunctional framework: the piperazine core for pharmacophore integration and the ethanol moiety as a reactive handle for further chemical elaboration.^[3] Understanding the precise molecular characteristics and analytical profile of this compound is the first critical step in leveraging its potential for creating novel therapeutic agents.

Molecular Identity and Physicochemical Properties

The unambiguous identification of a starting material is a cornerstone of chemical synthesis and drug development. The fundamental properties of **2-(Piperazin-2-yl)ethanol dihydrochloride** are summarized below.

Core Compound Data

All quantitative data for the dihydrochloride salt form are presented in the table below for clarity and rapid reference.

Property	Value	Source(s)
Chemical Name	2-(Piperazin-2-yl)ethanol dihydrochloride	IUPAC
Synonyms	2-PIPERAZIN-2-YL-ETHANOL-2HCl	[4][5]
CAS Number	5169-93-7	[4][5]
Molecular Formula	C ₆ H ₁₆ Cl ₂ N ₂ O	[4][5][6][7]
Molecular Weight	203.11 g/mol	[5][6][7]
Monoisotopic Mass	202.0639685 Da	[4]

Structural Elucidation and the Dihydrochloride Salt Form

The structure consists of a piperazine ring substituted at the 2-position with an ethanol group. The dihydrochloride salt form is crucial for its practical application. The two nitrogen atoms of the piperazine ring are basic and are protonated by two equivalents of hydrochloric acid.

Causality of Salt Formation:

- Enhanced Stability: The salt form is typically a crystalline solid, which is more stable and less hygroscopic than the corresponding free base (an oil), facilitating long-term storage and accurate weighing.[3]
- Improved Solubility: The ionic nature of the dihydrochloride salt significantly increases its solubility in aqueous and polar protic solvents, a critical attribute for reaction setup and potential formulation studies.[8]

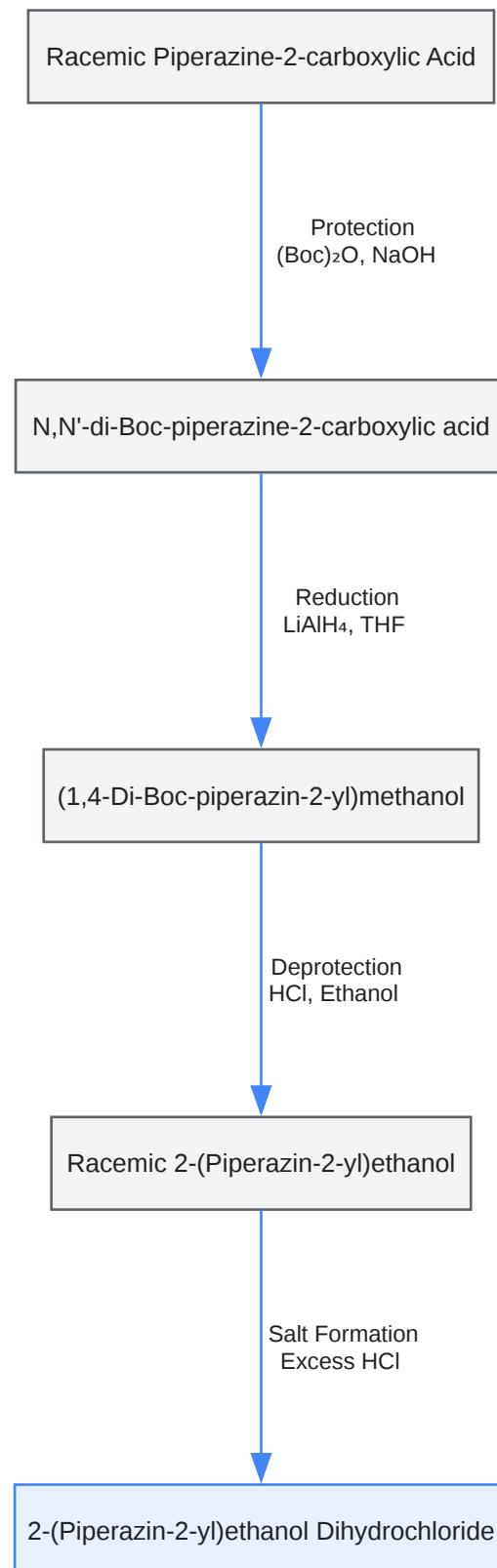
Caption: Structure and key properties of the title compound.

Synthesis and Manufacturing Pathway

While various synthetic routes exist, a common and scalable method for preparing racemic 2-(piperazin-2-yl)ethanol involves the reduction of a protected piperazine-2-carboxylic acid derivative. The subsequent deprotection and salt formation yield the final product.

General Synthetic Workflow

The process begins with the protection of the piperazine nitrogens to prevent side reactions, followed by reduction of the carboxylic acid to the primary alcohol, and finally, acidic deprotection which concurrently forms the dihydrochloride salt.



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Caption: Common synthetic workflow for the target compound.[3]

Experimental Protocol: A Representative Synthesis

This protocol is a representative example and should be adapted and optimized based on laboratory conditions.

- Step 1: N,N'-di-Boc Protection:

- Dissolve racemic piperazine-2-carboxylic acid in a 1:1 mixture of dioxane and water.
- Cool the solution to 0°C in an ice bath. Add sodium hydroxide (NaOH) to raise the pH to >10.
- Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while maintaining the temperature and pH.
- Causality: The Boc groups protect the highly nucleophilic secondary amines from participating in the subsequent reduction step, ensuring selectivity.
- Stir overnight at room temperature. Acidify with citric acid and extract the product with ethyl acetate. Purify by column chromatography.

- Step 2: Reduction of the Carboxylic Acid:

- Dissolve the purified N,N'-di-Boc-piperazine-2-carboxylic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).
- Cool the solution to 0°C and slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF.
- Causality: LiAlH₄ is a powerful reducing agent capable of converting the carboxylic acid directly to the primary alcohol. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.
- Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
- Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and more water (Fieser workup). Filter the resulting solids and concentrate the filtrate.

- Step 3: Deprotection and Salt Formation:
 - Dissolve the crude (1,4-Di-Boc-piperazin-2-yl)methanol in a suitable solvent such as ethanol or methanol.
 - Add an excess of concentrated hydrochloric acid (HCl) or bubble HCl gas through the solution.
 - Causality: The strong acidic conditions cleave the acid-labile Boc protecting groups, liberating the free amines. The excess HCl ensures complete protonation of both nitrogen atoms to form the stable dihydrochloride salt, which typically precipitates from the solution.
 - Stir the mixture, collect the resulting precipitate by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield **2-(Piperazin-2-yl)ethanol dihydrochloride** as a white solid.

Analytical Characterization and Quality Control

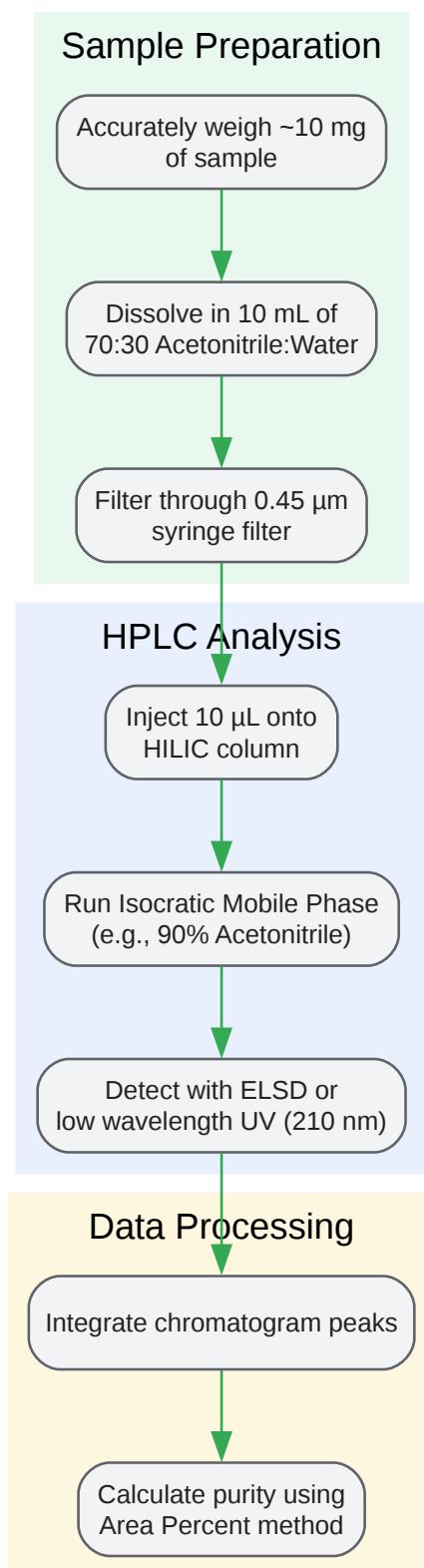
Confirming the identity, purity, and quality of **2-(Piperazin-2-yl)ethanol dihydrochloride** is essential. A multi-technique approach is standard practice.

Spectroscopic Identification

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the carbon-hydrogen framework. In the ^1H NMR spectrum, one would expect to see characteristic signals for the ethanol side chain (triplets for the CH_2 groups) and a complex set of multiplets for the piperazine ring protons.
- Mass Spectrometry (MS): MS is used to determine the mass of the molecule. For this compound, one would analyze the free base. Electrospray ionization (ESI) would typically show a prominent peak for the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 131.12, corresponding to the molecular weight of the free base (130.19 g/mol).[9][10]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. Expected peaks would include a broad O-H stretch from the alcohol, N-H stretches from the protonated amines (ammonium salts), and C-H stretches.

Chromatographic Purity Assessment: HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates.[\[11\]](#) Due to the compound's high polarity and lack of a strong UV chromophore, specialized HPLC methods are required. A Hydrophilic Interaction Liquid Chromatography (HILIC) method is often suitable.[\[11\]](#)

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Caption: General workflow for HPLC purity analysis.

Detailed HPLC Protocol (Example Method)

This protocol is adapted from methodologies used for similar highly polar amine salts and serves as a robust starting point.[\[11\]](#)

Parameter	Condition	Rationale
Column	HILIC (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 μ m)	HILIC stationary phases are designed to retain and separate highly polar compounds that are not retained on traditional C18 columns.
Mobile Phase	90:10 Acetonitrile:Ammonium Formate Buffer (10 mM, pH 3.5)	A high organic content is required for retention in HILIC mode. The aqueous buffer facilitates analyte partitioning onto the stationary phase.
Flow Rate	0.4 mL/min	Optimized for column dimensions and particle size to ensure efficient separation.
Column Temp.	40°C	Elevated temperature reduces mobile phase viscosity and can improve peak shape.
Detector	Evaporative Light Scattering Detector (ELSD) or UV at 210 nm	ELSD is a universal detector suitable for non-chromophoric compounds. Low UV wavelength can provide some detection for the amine functional groups.
Injection Vol.	5 μ L	A small volume is used to prevent peak distortion and column overload.
Sample Prep.	1.0 mg/mL in 70:30 Acetonitrile:Water	The diluent should be weaker than the mobile phase to ensure good peak shape upon injection.

Applications in Drug Discovery and Development

2-(Piperazin-2-yl)ethanol dihydrochloride is a valuable starting material for synthesizing more complex molecules. Its utility stems from the two distinct reactive sites:

- Piperazine Nitrogens: The secondary amines can be functionalized through N-alkylation, acylation, or reductive amination to attach larger pharmacophoric groups.[2]
- Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate) for substitution, or used in esterification reactions.[12]

This dual functionality has led to its use in the development of therapeutic agents, particularly those targeting the central nervous system, such as compounds that interact with serotonin and dopamine receptors.[6]

Conclusion

2-(Piperazin-2-yl)ethanol dihydrochloride, with a molecular weight of 203.11 g/mol, is more than a simple chemical. It is a strategically important intermediate whose precise properties and quality must be well-understood for successful application in research and development. This guide has provided a technical framework covering its molecular identity, a reliable synthetic pathway, and robust analytical methods for its characterization. By employing these validated protocols and understanding the chemical causality behind them, scientists can confidently utilize this building block in the rational design and synthesis of next-generation pharmaceutical agents.

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